molecular formula C13H15NO4 B7838797 Alloc-D-Phe

Alloc-D-Phe

Cat. No.: B7838797
M. Wt: 249.26 g/mol
InChI Key: FVBZCQLQINXRAC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-D-Phe, also known as N-allyloxycarbonyl-D-phenylalanine, is a derivative of D-phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of D-phenylalanine. The Alloc group (allyloxycarbonyl) is particularly useful because it can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloc-D-Phe can be synthesized through a one-pot amidation process. The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the protection of the amino group of D-phenylalanine using the Alloc group. This is achieved through the reaction of D-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Alloc-D-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Palladium catalysts, morpholine.

    Amidation: 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents.

Major Products:

    Deprotection: D-phenylalanine.

    Amidation: Various amides depending on the specific Grignard reagent used.

Mechanism of Action

Alloc-D-Phe can be compared with other similar compounds such as:

    N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe): Boc-D-Phe uses the Boc group as a protecting group, which is removed under acidic conditions.

    N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe): Cbz-D-Phe uses the Cbz group as a protecting group, which is removed through hydrogenation.

Uniqueness: this compound is unique in its use of the Alloc group, which can be removed under milder conditions compared to Boc and Cbz groups. This makes this compound particularly useful in the synthesis of peptides and proteins where mild deprotection conditions are required .

Comparison with Similar Compounds

  • N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe)
  • N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe)

Properties

IUPAC Name

(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBZCQLQINXRAC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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